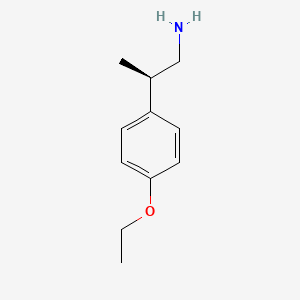

(2R)-2-(4-Ethoxyphenyl)propan-1-amine

Description

Significance of Enantiomerically Pure Amines in Chemical Transformations

The biological activity of chiral molecules is often highly dependent on their stereochemistry. In many cases, one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. Consequently, the ability to produce single-enantiomer compounds is of paramount importance in the pharmaceutical industry. vapourtec.com Enantiomerically pure amines are crucial in achieving this goal.

They are widely employed as chiral resolving agents , which function by reacting with a racemic mixture of a chiral acid to form a pair of diastereomeric salts. vapourtec.com Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. After separation, the pure enantiomer of the acid can be recovered, and the resolving agent can often be recycled.

Furthermore, chiral amines serve as chiral auxiliaries , temporarily incorporated into a substrate to direct a subsequent chemical reaction to produce a specific stereoisomer. Once the desired chirality is established, the auxiliary is removed. They are also integral components of chiral ligands used in transition-metal catalysis and as organocatalysts themselves, facilitating a wide range of enantioselective transformations. nih.gov The prevalence of chiral amine moieties in approximately 40% of pharmaceuticals underscores their critical role in drug synthesis.

Overview of the (2R)-2-(4-Ethoxyphenyl)propan-1-amine Scaffold in Contemporary Chemical Research

This compound is a chiral primary amine belonging to the broader class of phenylethylamine derivatives. This structural class is well-established in medicinal chemistry and asymmetric synthesis. The scaffold features a phenyl ring substituted with an ethoxy group, a propyl chain, and a primary amine at a stereogenic center, specifically in the (R)-configuration.

While extensive research has been conducted on structurally similar compounds, such as the methoxy (B1213986) analog ((2R)-2-(4-methoxyphenyl)propan-1-amine), specific and detailed research findings on the ethoxy derivative, this compound, are not widely available in the surveyed scientific literature. Based on its structure, its primary application in contemporary research would likely be as a chiral resolving agent for racemic carboxylic acids or as a synthetic building block for more complex chiral molecules. Its efficacy in these roles would depend on its specific physical and chemical properties, which remain to be fully characterized and documented.

| Property | Value |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Chirality | (R)-enantiomer |

| Functional Groups | Primary amine, Ether, Aromatic ring |

| Potential Applications | Chiral Resolving Agent, Synthetic Intermediate |

Note: The data in this table is illustrative and based on general properties of similar chemical structures. Experimentally determined values for this compound are not available in the cited literature.

Scope and Research Imperatives for this compound

The notable absence of detailed studies on this compound in the scientific literature highlights a clear knowledge gap. Therefore, the primary research imperative is the development of a robust and stereoselective synthetic route to produce this compound in high enantiomeric purity. An efficient synthesis would be the gateway to exploring its chemical and physical properties.

Future research should focus on the following key areas:

Synthesis and Characterization: Establishing a reliable method for the asymmetric synthesis or chiral resolution of 2-(4-ethoxyphenyl)propan-1-amine to isolate the (R)-enantiomer. Full characterization using techniques such as NMR spectroscopy, mass spectrometry, and determination of specific rotation is essential.

Application as a Resolving Agent: A systematic evaluation of its effectiveness in the resolution of a diverse range of racemic acids. This would involve studying the crystallization behavior and efficiency of diastereomeric salt formation.

Utility in Asymmetric Synthesis: Investigating its potential as a chiral auxiliary or as a precursor for novel chiral ligands. Its structural similarity to other effective ligands suggests it could be valuable in developing new catalytic systems for asymmetric transformations.

Exploration in Medicinal Chemistry: Given that the phenylethylamine scaffold is a common pharmacophore, synthesizing and evaluating this compound and its derivatives for potential biological activity could be a fruitful area of investigation.

Addressing these research imperatives would elucidate the unique properties and potential applications of this compound, adding a potentially valuable tool to the repertoire of synthetic organic chemists.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(4-ethoxyphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-13-11-6-4-10(5-7-11)9(2)8-12/h4-7,9H,3,8,12H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUGGEFYBPRBJI-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)[C@@H](C)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2r 2 4 Ethoxyphenyl Propan 1 Amine

Strategies for Racemic Synthesis and Subsequent Chiral Resolution

A common and economically viable approach to obtaining enantiomerically pure compounds is through the synthesis of a racemic mixture, followed by a resolution process to separate the desired enantiomer. wikipedia.org This strategy is widely employed in the pharmaceutical and chemical industries.

Synthesis of Racemic 2-(4-Ethoxyphenyl)propan-1-amine Precursors

The initial step in this strategy involves the creation of a racemic mixture of the target amine or its immediate precursors. Various established organic reactions can be employed for this purpose.

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds like aldehydes and ketones. wikipedia.orgresearchgate.net This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

The synthesis of racemic 2-(4-ethoxyphenyl)propan-1-amine can be achieved through the reductive amination of 4-ethoxyphenylacetone. In this process, the ketone reacts with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine. This imine is subsequently reduced to the final amine product. A variety of reducing agents can be utilized, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoboroughydride (NaBH₃CN) being common choices. wikipedia.orgmasterorganicchemistry.com The choice of reducing agent can be critical; for instance, sodium triacetoxyborohydride (B8407120) (STAB) is known to selectively reduce the imine intermediate. wikipedia.org

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Reduces both imines and carbonyl groups. wikipedia.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Soluble in hydroxylic solvents and stable in acidic solutions. wikipedia.org |

| Sodium Triacetoxyborohydride (STAB) | A weaker reductant than NaBH₄, preferentially reducing the imine. wikipedia.org |

| Palladium Hydride (H₂/Pd) | A versatile reducing agent for these reactions. wikipedia.org |

Condensation reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, which are essential for constructing the propanamine backbone of the target molecule. These reactions typically involve the joining of two molecules with the elimination of a smaller molecule, such as water. google.com

While direct condensation to form the propanamine backbone of 2-(4-ethoxyphenyl)propan-1-amine is less common, related condensation strategies can be employed to synthesize key precursors. For instance, the synthesis of 2-(4-ethoxyphenyl)-2-methyl propyl alcohol, a structurally related compound, involves a series of reactions including acylation, Fries rearrangement, and ethylation, which are types of condensation and rearrangement reactions. google.com These precursors can then be further functionalized to yield the desired amine.

Diastereomeric Salt Formation and Crystallization-Based Resolution

Once the racemic mixture of 2-(4-ethoxyphenyl)propan-1-amine is synthesized, the next critical step is the separation of the (2R)-enantiomer from its (2S)-counterpart. The most widely used method for this is chiral resolution through the formation of diastereomeric salts. wikipedia.org This technique relies on the principle that diastereomers have different physical properties, including solubility, which allows for their separation by crystallization. wikipedia.orgnih.gov

The formation of diastereomeric salts is achieved by reacting the racemic amine with a chiral resolving agent, which is an enantiomerically pure acid or base. wikipedia.orglibretexts.org For the resolution of a basic compound like 2-(4-ethoxyphenyl)propan-1-amine, a chiral acid is employed. Commonly used chiral resolving agents include derivatives of mandelic acid and tartaric acid. libretexts.orggoogle.comonyxipca.com

The reaction between the racemic amine and the chiral acid results in the formation of a mixture of two diastereomeric salts. For example, reacting (R,S)-2-(4-ethoxyphenyl)propan-1-amine with L-tartaric acid will produce [(R)-amine·L-tartrate] and [(S)-amine·L-tartrate] salts. These diastereomeric salts can then be separated based on their differential solubility in a suitable solvent. libretexts.org

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

| Mandelic Acid Derivatives | Chiral Acid |

| L-Tartaric Acid | Chiral Acid |

| Camphorsulfonic Acid | Chiral Acid |

| Dibenzoyltartaric Acid | Chiral Acid |

The success of a crystallization-based resolution hinges on carefully optimizing the reaction and crystallization conditions. onyxipca.com Factors such as the choice of solvent, temperature, concentration of the reactants, and the stoichiometry of the resolving agent play a crucial role in achieving efficient separation. onyxipca.comrsc.org

The goal is to identify conditions under which one of the diastereomeric salts is significantly less soluble than the other, allowing it to preferentially crystallize out of the solution. wikipedia.org This process often involves screening a variety of solvents and solvent mixtures to find the optimal medium for crystallization. onyxipca.com The temperature profile during crystallization is also critical; controlled cooling can promote the formation of well-defined crystals of the desired diastereomer. onyxipca.com After separation by filtration, the desired enantiomer can be recovered from the diastereomeric salt by treatment with a base to neutralize the chiral acid. libretexts.org

Regeneration of Enantiopure Free Amine

Following chiral resolution or synthesis, the target amine is often obtained as a salt (e.g., a hydrochloride or tartrate salt). To isolate the desired enantiopure free amine, a straightforward acid-base workup is employed. This process involves dissolving the amine salt in an aqueous solution and treating it with a suitable base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). The base neutralizes the acid component of the salt and deprotonates the ammonium cation, regenerating the free amine. The liberated free amine, being less soluble in water than its salt form, can then be extracted into an appropriate organic solvent like dichloromethane (B109758) or ethyl acetate. Subsequent drying of the organic layer and removal of the solvent under reduced pressure yields the purified (2R)-2-(4-Ethoxyphenyl)propan-1-amine in its free base form.

Enantioselective Synthesis of this compound

Directly synthesizing the desired (R)-enantiomer from a prochiral precursor, such as 4-ethoxyphenylacetone, is a more atom-economical and efficient approach than classical resolution. Key methodologies include asymmetric reductive amination and biocatalytic transamination.

Asymmetric Reductive Amination Approaches

Asymmetric reductive amination (ARA) is a powerful one-pot method for converting ketones into chiral amines. researchgate.netscispace.com The process typically involves the condensation of a ketone with an amine source (e.g., ammonia) to form a prochiral imine intermediate, which is then asymmetrically reduced by a chiral catalyst and a reducing agent. researchgate.net

Transition metals like rhodium, ruthenium, and iridium, when complexed with chiral ligands, are highly effective catalysts for asymmetric hydrogenation of imines. acs.org For the synthesis of this compound, a catalyst system comprising a rhodium precursor and a chiral diphosphine ligand, such as (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is employed.

The reaction proceeds by first forming the imine from 4-ethoxyphenylacetone and ammonia. This imine then coordinates to the chiral Rh-(R)-BINAP complex. Hydrogen gas (H₂) is used as the terminal reducing agent, and the chiral environment created by the BINAP ligand directs the hydrogenation to one face of the imine, leading to a high excess of the (R)-enantiomer. researchgate.net These reactions are often carried out under elevated hydrogen pressure to achieve high conversion and selectivity. acs.org

Table 1: Representative Data for Rh-BINAP Catalyzed Asymmetric Reductive Amination Data is representative of typical results for analogous aryl-acetone substrates.

| Catalyst Precursor | Chiral Ligand | Amine Source | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|

| [Rh(COD)₂]BF₄ | (R)-BINAP | NH₃ | H₂ (20 bar) | Methanol (B129727) | ~85% | >95% (R) |

An alternative strategy for achieving stereocontrol is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com In this method, the prochiral ketone (4-ethoxyphenylacetone) is first condensed with a chiral amine, such as (R)-1-phenylethylamine or a derivative of pseudoephedrine, to form a chiral imine or enamine. wikipedia.orgnih.gov The inherent chirality of the auxiliary directs the subsequent reduction of the C=N double bond.

The steric bulk of the auxiliary effectively blocks one face of the imine, forcing the reducing agent (e.g., sodium borohydride or catalytic hydrogenation) to attack from the less hindered face. wikipedia.org This results in the formation of a diastereomeric amine. The final step involves the cleavage of the chiral auxiliary, typically through hydrogenolysis or acid hydrolysis, to release the desired enantiopure this compound. The auxiliary can often be recovered and reused. wikipedia.org

Asymmetric induction is the process by which a chiral feature in the substrate, catalyst, or reagent influences the stereochemical outcome of a reaction. wikipedia.orgmsu.edu

In Transition Metal Catalysis: The mechanism of chiral induction relies on the formation of a diastereomeric transition state. The C₂-symmetric structure of ligands like BINAP creates a well-defined chiral pocket around the rhodium metal center. The prochiral imine substrate coordinates to this chiral metal complex in a sterically preferred orientation to minimize non-bonded interactions. This locks the imine into a specific conformation, exposing one of its two faces to the incoming hydride from the reducing agent, leading to the preferential formation of one enantiomer. researchgate.net

In Chiral Auxiliary-Mediated Synthesis: The induction mechanism is based on substrate control. The chiral auxiliary, covalently bonded to the nitrogen atom, creates a diastereomeric imine. According to established models like Cram's rule or the Felkin-Anh model, the most stable conformation of this intermediate places the largest substituent of the auxiliary in a position that sterically hinders one face of the C=N bond. wikipedia.org Consequently, the hydride reagent preferentially attacks from the opposite, more accessible face, leading to high diastereoselectivity in the product.

Biocatalytic Transamination Methodologies

Biocatalysis, utilizing enzymes as catalysts, offers a highly selective and environmentally sustainable alternative to traditional chemical methods. mdpi.com Transaminases (TAs), specifically ω-transaminases, are particularly effective for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govresearchgate.net

In this methodology, an (R)-selective transaminase is used to catalyze the transfer of an amino group from an amine donor, such as L-alanine or isopropylamine (B41738), to the carbonyl carbon of 4-ethoxyphenylacetone. The reaction requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, which acts as an intermediate carrier of the amino group. nih.gov The enzyme's active site is exquisitely shaped to bind the substrate in a specific orientation, ensuring the amino group is delivered to only one face of the ketone, resulting in the formation of the (R)-amine with very high enantiomeric excess, often exceeding 99%. rsc.orgnih.gov To drive the reaction equilibrium towards the product, the ketone co-product (e.g., pyruvate (B1213749) or acetone) is often removed from the system. researchgate.net

Table 2: Representative Data for Biocatalytic Transamination of 4-Ethoxyphenylacetone Data is representative of results obtained with engineered or selected (R)-selective transaminases.

| Enzyme Source | Amine Donor | pH | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Arthrobacter sp. (ArR-TA) | Isopropylamine | 8.0 | 30 | >95% | >99% (R) |

| Aspergillus terreus (AtR-TA) | L-Alanine | 7.5 | 35 | >90% | >99% (R) |

Application of ω-Transaminases (ω-TAs) for Direct Amination

ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. frontiersin.org This biocatalytic approach is highly valued for its ability to produce enantiopure amines through the asymmetric synthesis from prochiral ketones, which can theoretically achieve a 100% yield of the desired enantiomer. almacgroup.commdpi.com This method is often preferred over kinetic resolution of racemic amines, which has a maximum theoretical yield of 50%. almacgroup.com

The direct amination of the corresponding prochiral ketone, 4-ethoxyphenylacetone, using ω-TAs represents a key strategy for synthesizing this compound. The reaction mechanism involves a ping-pong bi-bi kinetic model where the PLP cofactor mediates the amino group transfer. frontiersin.orgmdpi.com The selection of an appropriate ω-TA is crucial, as these enzymes exhibit high enantioselectivity and can be chosen to produce either the (R)- or (S)-enantiomer. For the synthesis of the target compound, an (R)-selective ω-transaminase would be employed. The use of inexpensive and readily available amine donors like isopropylamine or L-alanine helps to drive the reaction equilibrium towards the product amine. frontiersin.orgalmacgroup.com

Whole-Cell Biocatalysis and Enzyme Immobilization Techniques

To enhance the operational stability and reusability of ω-transaminases, whole-cell biocatalysis and enzyme immobilization techniques are frequently employed. nih.gov Whole-cell biocatalysis utilizes microbial cells, such as Escherichia coli, that have been engineered to overexpress the desired transaminase. mdpi.comunimi.it This approach offers several advantages, including the protection of the enzyme by the cell wall and the presence of endogenous cofactors, which can simplify the process by eliminating the need for external cofactor addition. unimi.it

Enzyme immobilization involves attaching the enzyme or the whole cells to a solid support. nih.gov This technique improves the stability of the biocatalyst against changes in temperature and pH and allows for easier separation from the reaction mixture, facilitating continuous-flow processes and repeated use of the catalyst. nih.govmdpi.com Common immobilization methods include entrapment in sol-gel matrices, covalent binding to polymer resins, or adsorption onto porous carriers like hollow silica (B1680970) microspheres. mdpi.comnih.gov For instance, immobilizing transaminase-containing E. coli cells in a sol-gel system has been shown to create robust biocatalysts suitable for continuous-flow kinetic resolutions and asymmetric synthesis. mdpi.comresearchgate.net

Substrate Scope and Enzyme Selection for Enhanced Enantioselectivity

The efficiency and enantioselectivity of the biocatalytic amination are highly dependent on the specific ω-transaminase chosen and its compatibility with the substrate. nih.gov The substrate scope of ω-TAs can be broad, but the affinity and catalytic efficiency often vary significantly for different ketones. researchgate.net Therefore, screening a panel of diverse ω-TAs is a common strategy to identify the optimal enzyme for the conversion of 4-ethoxyphenylacetone to this compound with high enantiomeric excess (>99% ee). nih.gov

Protein engineering and directed evolution are powerful tools used to tailor the substrate specificity and enhance the performance of transaminases. frontiersin.org By modifying the amino acid sequence of the enzyme's active site, researchers can improve its activity towards non-natural or sterically demanding substrates. frontiersin.org Computational tools and rational design, guided by the enzyme's three-dimensional structure, can help to identify key residues for mutation to expand the substrate scope and improve enantioselectivity, ensuring the efficient production of the target (2R)-amine. frontiersin.orgnih.gov

Asymmetric Hydrogenation of Unsaturated Precursors

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, providing a highly atom-economical and efficient route to chiral molecules. okayama-u.ac.jpnih.gov This methodology utilizes chiral transition metal catalysts to stereoselectively add hydrogen to a prochiral unsaturated substrate.

Catalytic Systems for Enamine Hydrogenation (e.g., Ru-BINAP, Iridium-based Catalysts)

The asymmetric hydrogenation of enamines is a direct and effective method for preparing chiral amines. Catalytic systems based on ruthenium, rhodium, and iridium, paired with chiral phosphine (B1218219) ligands, have demonstrated high efficacy in these transformations. dicp.ac.cn The Ru-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) catalyst system, developed by Noyori, is particularly renowned for its high enantioselectivity in the hydrogenation of various functionalized ketones and olefins. harvard.eduresearchgate.net Cationic Ru-BINAP complexes are highly efficient for the stereoselective hydrogenation of functionalized ketones, which can be precursors to the target amine. researchgate.net

Iridium-based catalysts, often featuring chiral phosphine-oxazoline or spiro-type ligands, have also emerged as powerful tools for the asymmetric hydrogenation of imines and enamines, delivering products with excellent enantioselectivity. nih.gov These catalysts are known for their high turnover numbers and functional group tolerance. The choice between a ruthenium or iridium-based system often depends on the specific substrate and the desired reaction conditions.

Asymmetric Hydrogenation of Allylamines

An alternative to enamine hydrogenation is the asymmetric hydrogenation of prochiral allylamines. This approach directly establishes the chiral center of the target amine from an olefinic precursor. A recent study demonstrated a methodology for the asymmetric hydrogenation of 2-arylprop-2-en-1-amines, including the precursor to the target compound, 2-(4-ethoxyphenyl)prop-2-en-1-amine. rsc.orgnih.gov

This process utilizes a rhodium-based catalyst and involves the reversible reaction of the amine with carbon dioxide (CO2), which acts as a temporary protecting group, suppressing side reactions and increasing the reaction yield. rsc.orgnih.gov For the substrate 2-(4-ethoxyphenyl)prop-2-en-1-amine, this method achieved a good yield and a notable enantiomeric excess, demonstrating its viability for preparing the desired chiral amine. rsc.org

Table 1: Asymmetric Hydrogenation of 2-(4-ethoxyphenyl)prop-2-en-1-amine

| Catalyst System | Solvent | Additive | Yield (%) | Enantiomeric Excess (ee %) |

|---|

Ligand Design and Reaction Parameter Optimization for Stereocontrol

The success of asymmetric hydrogenation hinges on the intricate interplay between the metal center, the chiral ligand, and the substrate. nih.gov Ligand design is therefore a critical aspect of catalyst development. The BINAP ligand, for example, creates a well-defined chiral environment around the ruthenium metal center, effectively directing the approach of the hydrogen molecule to one face of the substrate. harvard.edu The electronic and steric properties of the ligand can be fine-tuned to optimize both reactivity and enantioselectivity. researchgate.net

In addition to ligand selection, optimizing reaction parameters is crucial for achieving high stereocontrol. Factors such as hydrogen pressure, temperature, solvent, and the presence of additives can significantly influence the outcome of the reaction. researchgate.netrsc.org For instance, in the CO2-assisted hydrogenation of allylamines, the choice of solvent and base additive was found to be critical for achieving high conversion and enantioselectivity. rsc.org Systematic screening and optimization of these parameters are essential to develop a robust and efficient process for the synthesis of this compound.

Other Enantioselective Synthetic Routes

Beyond classical resolution and enzymatic methods, several other powerful enantioselective strategies have emerged for the synthesis of chiral amines like this compound. These routes often employ chiral catalysts or auxiliaries to induce stereoselectivity in key bond-forming steps, providing direct access to the desired enantiomer.

Asymmetric Strecker Synthesis for Chiral Amine Analogues

The Strecker synthesis, a three-component reaction between a ketone (or aldehyde), a source of ammonia, and a cyanide source, is a classic and versatile method for the synthesis of α-amino acids and their derivatives. wikipedia.org When applied to ketones, it yields α,α-disubstituted amino nitriles, which can be subsequently converted to the corresponding amines. The asymmetric variant of this reaction introduces a chiral element to control the stereochemical outcome.

A common and effective approach to asymmetric Strecker synthesis involves the use of a chiral amine auxiliary. This auxiliary reacts with the ketone to form a chiral imine in situ. Subsequent nucleophilic addition of cyanide to this imine proceeds diastereoselectively, controlled by the stereochemistry of the auxiliary. The resulting diastereomeric α-amino nitriles can then be separated, and the chiral auxiliary cleaved to afford the enantiomerically enriched target amine.

For the synthesis of analogues of this compound, a suitable starting material is a substituted acetophenone. The reaction with a chiral amine, such as (R)-phenylglycinol or (R)-phenylglycine amide, generates an intermediate imine. The addition of a cyanide source, like trimethylsilyl (B98337) cyanide (TMSCN), leads to the formation of two diastereomeric α-amino nitriles. The stereochemical bias is dictated by the chiral auxiliary, often leading to a preponderance of one diastereomer. Subsequent hydrolysis of the nitrile group and removal of the chiral auxiliary yields the desired chiral amine.

| Starting Ketone | Chiral Auxiliary | Cyanide Source | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| 4-Methoxyacetophenone | (R)-Phenylglycinol | TMSCN | (R,S) | 4:1 |

| Acetophenone | (R)-Phenylglycinol | TMSCN | (R,S) | 3:1 |

| 4-Chloroacetophenone | (R)-Phenylglycinol | TMSCN | (R,S) | 5:1 |

| 4-Ethoxyacetophenone | (R)-Phenylglycinol | TMSCN | (R,S) (Predicted) | ~4:1 |

This table presents data from analogous asymmetric Strecker-type reactions on α-aryl ketones. The entry for 4-ethoxyacetophenone is a predicted outcome based on these analogues.

Asymmetric Hydroboration-Amination Sequences

Asymmetric hydroboration, a powerful tool for the enantioselective synthesis of alcohols from alkenes, can be ingeniously extended to the synthesis of chiral amines. This is achieved through a one-pot hydroboration-amination sequence. The process begins with the enantioselective hydroboration of a prochiral alkene, catalyzed by a chiral rhodium or iridium complex. This step establishes the crucial stereocenter. The resulting chiral organoborane intermediate is then subjected to amination without isolation.

For the synthesis of this compound, the logical precursor would be 1-(4-ethoxyphenyl)propene. The asymmetric hydroboration of this α-methylstyrene derivative using a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand, and a borane (B79455) source like catecholborane, would generate a chiral boronate ester. This intermediate can then be treated with an aminating agent, such as hydroxylamine-O-sulfonic acid (H₂NOSO₃H), to furnish the target amine. rsc.org The reaction typically proceeds with high regioselectivity, with the boron adding to the less substituted carbon of the double bond, leading to the desired 2-arylpropan-1-amine structure.

| Alkene Substrate | Chiral Ligand | Borane Source | Aminating Agent | Enantiomeric Excess (ee) |

| Styrene | (S)-QUINAP | Catecholborane | H₂NOSO₃H | 86% |

| α-Methylstyrene | Chiral NHC-Rh(I) | Pinacolborane | H₂NOSO₃H (inferred) | 92% |

| Indene | (S)-QUINAP | Catecholborane | H₂NOSO₃H | 95% |

| 1-(4-methoxyphenyl)propene | Chiral NHC-Rh(I) | Pinacolborane | H₂NOSO₃H (inferred) | ~90% (Predicted) |

This table includes data from asymmetric hydroboration-amination and hydroboration reactions of vinylarenes. The entry for 1-(4-methoxyphenyl)propene is a predicted outcome based on structurally similar substrates.

Chemical Reactivity and Derivatization of 2r 2 4 Ethoxyphenyl Propan 1 Amine

Reactions Involving the Primary Amine Moiety

The primary amine group is a nucleophilic and basic center, making it the most reactive site in the molecule for a variety of common organic transformations.

The primary amine of (2R)-2-(4-Ethoxyphenyl)propan-1-amine can undergo oxidation to form various nitrogen-containing functional groups, most notably imines.

Imines: The condensation reaction between the primary amine and a carbonyl compound, such as an aldehyde or a ketone, readily forms an imine (also known as a Schiff base). redalyc.org This reaction is typically reversible and is often carried out in the presence of a dehydrating agent or with azeotropic removal of water to drive the equilibrium toward the product. rsc.org The formation of an imine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. redalyc.org Various methodologies can be employed, including heating the reactants in a suitable solvent like toluene with molecular sieves or using mechanochemical methods that involve grinding the reactants together without a solvent. rsc.orgnih.gov

Interactive Data Table: General Conditions for Imine Synthesis from Primary Amines

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product Type |

|---|---|---|---|

| Primary Amine | Ketone | Toluene, NaHCO₃, 4Å molecular sieves, 80°C to reflux rsc.org | Ketimine |

| Primary Amine | Aldehyde | Manual grinding, room temperature, 15 min (Mechanosynthesis) nih.gov | Aldimine |

| Primary Amine | Aldehyde | Ethanol, Acid Catalyst, Reflux redalyc.org | Aldimine |

Nitriles: The conversion of a primary amine to a nitrile is a more complex oxidative process that does not typically occur in a single step. This transformation generally requires a multi-step sequence. For example, the primary amine could first be converted to a primary amide via acylation, which can then be dehydrated using reagents like thionyl chloride (SOCl₂) to yield the corresponding nitrile. youtube.com Other methods for nitrile synthesis start from aldehydes, which can be converted in one pot using reagents like hydroxylamine hydrochloride. organic-chemistry.org

While the primary amine itself is a reduced functional group, it serves as a precursor for the synthesis of secondary and tertiary amines through processes like reductive amination. This method is a cornerstone of amine synthesis. orgsyn.org

Reductive amination involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. orgsyn.org The choice of reducing agent is critical to prevent the reduction of the initial carbonyl compound. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used. orgsyn.org The process can be repeated with a second carbonyl compound to synthesize a tertiary amine.

Interactive Data Table: Synthesis of Secondary Amines via Reductive Amination

| Amine | Carbonyl Compound | Reducing Agent/Conditions | Product Type |

|---|---|---|---|

| Primary Amine | Aldehyde/Ketone | Sodium Cyanoborohydride (NaBH₃CN) orgsyn.org | Secondary Amine |

| Primary Amine | Aldehyde/Ketone | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Secondary Amine |

| Secondary Amine | Aldehyde/Ketone | Sodium Triacetoxyborohydride | Tertiary Amine |

Alkylation: Direct alkylation of the primary amine with alkyl halides can produce secondary and tertiary amines. However, this reaction is often difficult to control, as the newly formed secondary amine can be more nucleophilic than the primary amine, leading to over-alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

For more controlled synthesis of secondary amines, a protection-alkylation-deprotection strategy is often employed. For instance, the Fukuyama amine synthesis uses a 2-nitrobenzenesulfonamide protecting group. orgsyn.org The primary amine is first reacted with 2-nitrobenzenesulfonyl chloride to form a sulfonamide. This sulfonamide is then alkylated under Mitsunobu conditions or with an alkyl halide, followed by mild deprotection with a thiol to yield the desired secondary amine cleanly. orgsyn.org

Acylation: The primary amine of this compound reacts readily and cleanly with acylating agents such as acid chlorides or acid anhydrides in the presence of a base (like triethylamine or pyridine) to form stable amide derivatives. This is a fundamental and high-yielding reaction for primary amines.

Amine Salts: As a Brønsted-Lowry base, the primary amine readily reacts with various inorganic and organic acids to form stable ammonium salts. For example, treatment with hydrochloric acid (HCl) will produce the corresponding hydrochloride salt. google.com This reaction is often used to facilitate the purification and handling of amines, as the salts are typically crystalline solids with higher melting points and better water solubility than the free base. orgsyn.org

Functional Derivatives: The reactivity of the primary amine allows for the creation of numerous functional derivatives. Beyond the imines, amides, and secondary/tertiary amines already discussed, other derivatives can be synthesized. For instance, reaction with sulfonyl chlorides yields sulfonamides, while reaction with isocyanates or chloroformates produces ureas and carbamates, respectively. These derivatizations are crucial in various synthetic applications, including the construction of complex molecules and the temporary protection of the amine group during multi-step syntheses. orgsyn.orgnih.gov

Transformations of the Aromatic Ring System

The ethoxyphenyl ring of this compound is also a site for chemical modification, primarily through electrophilic aromatic substitution reactions.

The ethoxy group (-OCH₂CH₃) on the aromatic ring is a strong electron-donating group due to the resonance effect of the oxygen lone pairs. This activates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the propan-1-amine side chain, substitution is directed to the two equivalent ortho positions (C3 and C5).

However, the primary amine side chain complicates this reactivity. Under the strongly acidic conditions often required for electrophilic aromatic substitution (e.g., nitration, sulfonation, Friedel-Crafts reactions), the basic amine group will be protonated to form an ammonium ion (-NH₃⁺). This ammonium group is a powerful electron-withdrawing group, which deactivates the ring and acts as a meta-director.

To achieve the desired ortho-substitution directed by the ethoxy group, it is standard practice to first protect the amine functionality. A common strategy is to convert the amine into an amide (e.g., by acylation with acetic anhydride (B1165640) to form an acetamide). The resulting acetamido group is still an ortho, para-director but is less activating than a free amine, allowing for more controlled substitution reactions. After the desired substitution on the aromatic ring is complete, the protecting amide group can be hydrolyzed back to the primary amine.

Potential electrophilic aromatic substitution reactions on the protected derivative include:

Halogenation: Introduction of bromine or chlorine at the ortho positions.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can be sensitive to the existing substituents.

Stereochemical Integrity During Chemical Transformations

Specific research findings and data tables concerning the stereochemical integrity of this compound during chemical transformations are not available in the reviewed literature.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment

Chromatographic methods are indispensable for separating the desired (R)-enantiomer from its (S)-enantiomer and other potential impurities.

Chiral HPLC is the primary technique for determining the enantiomeric purity of (2R)-2-(4-Ethoxyphenyl)propan-1-amine. The development of a robust method involves a systematic screening process to find the optimal combination of a chiral stationary phase (CSP) and a mobile phase that can effectively resolve the enantiomers. sigmaaldrich.com

The selection of the CSP is the most critical factor. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and excellent selectivity for a wide range of chiral compounds. chromatographytoday.com Specifically, columns like cellulose tris(3,5-dimethylphenylcarbamate) have proven effective for separating enantiomers of compounds similar to citalopram, which also features a chiral center. nih.gov Macrocyclic glycopeptide-based CSPs are another powerful option, especially for the separation of polar compounds. sigmaaldrich.com

Mobile phase composition is optimized to achieve the best resolution and peak shape. Common modes of operation include:

Normal Phase (NP): Utilizes non-polar solvents like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. researchgate.net This mode often provides strong enantioselective interactions. sigmaaldrich.com

Reversed Phase (RP): Employs aqueous-organic mobile phases, such as mixtures of water and acetonitrile (B52724) or methanol (B129727). chromatographytoday.com Additives like diethylamine (B46881) (DEA) or ammonium (B1175870) bicarbonate are often used to improve peak shape and resolution for basic compounds like amines. chromatographytoday.comnih.gov The RP mode is highly compatible with mass spectrometry (MS) detection. chromatographytoday.com

Polar Organic Mode: Uses polar organic solvents like methanol or acetonitrile, often with acidic or basic additives. sigmaaldrich.com

A successful method development strategy aims for a baseline separation of the enantiomers, typically defined by a resolution value greater than 2.5. researchgate.net The method must be validated according to ICH guidelines to ensure it is accurate, precise, linear, and robust for routine quality control. nih.govdujps.com

| Chiral Stationary Phase (CSP) Type | Common Mobile Phase Modes | Typical Additives for Amines | Key Performance Goal |

|---|---|---|---|

| Polysaccharide-based (e.g., Cellulose, Amylose derivatives) | Normal Phase (NP), Reversed Phase (RP) | Diethylamine (DEA), Trifluoroacetic acid (TFA) | Baseline Resolution (Rs > 2.5) |

| Macrocyclic Glycopeptide-based (e.g., Teicoplanin, Vancomycin) | Reversed Phase (RP), Polar Organic | Ammonium Acetate, Ammonium Bicarbonate | Good peak symmetry (Tailing factor < 1.5) |

| Pirkle-type (π-acceptor/π-donor) | Normal Phase (NP) | Trifluoroacetic acid (TFA) | High Selectivity (α) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to assess the purity and identify potential impurities in this compound. ijsdr.org Impurity profiling is a mandatory step in pharmaceutical manufacturing to ensure the safety and efficacy of the final product. thermofisher.comresearchgate.net The technique combines the high separation efficiency of GC for volatile compounds with the sensitive and specific detection capabilities of MS. ajrconline.org

For the analysis of primary amines, which can exhibit poor peak shape due to their polarity, derivatization is often employed. Reagents such as trifluoroacetic anhydride (B1165640) can be used to convert the amine into a less polar and more volatile derivative, improving chromatographic performance. auburn.edu However, methods using shorter analytical columns have been developed to analyze thermally labile amines without derivatization, minimizing sample degradation. nih.gov

The mass spectrometer fragments the eluting compounds in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint. By comparing these spectra to spectral libraries (e.g., NIST), known impurities can be identified. semanticscholar.org For unknown impurities, high-resolution MS can provide the accurate mass and elemental composition, which, combined with the fragmentation pattern, allows for structural elucidation. thermofisher.com Potential impurities in this compound could include starting materials, reagents, synthetic by-products, or related isomers.

| Impurity Type | Potential Example | Role of GC-MS |

|---|---|---|

| Starting Material | 1-(4-Ethoxyphenyl)propan-2-one | Quantification of residual starting material |

| Diastereomeric Impurity | (2S)-2-(4-Ethoxyphenyl)propan-1-amine (as derivative) | Separation and quantification on a chiral GC column |

| By-product | Over-alkylation or side-reaction products | Separation, identification via fragmentation, and quantification |

| Regioisomer | 2-(2-Ethoxyphenyl)propan-1-amine | Separation and differentiation based on mass spectrum |

High-Resolution Spectroscopic Methodologies

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and integrity of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. researchgate.netnih.gov A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can fully characterize the structure of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the ethoxy group protons, the para-substituted aromatic protons, and the protons of the propan-1-amine chain.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their hybridization and electronic environment.

2D NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings within the molecule, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and more distant carbons, respectively, allowing for the complete assembly of the molecular framework. researchgate.net

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH (ortho to OEt) | ~ 7.1 | Doublet | ~ 128 |

| Aromatic CH (meta to OEt) | ~ 6.8 | Doublet | ~ 114 |

| -O-CH₂-CH₃ | ~ 4.0 | Quartet | ~ 63 |

| -O-CH₂-CH₃ | ~ 1.4 | Triplet | ~ 15 |

| -CH(CH₃)- | ~ 2.9 | Multiplet | ~ 42 |

| -CH₂-NH₂ | ~ 2.7 | Multiplet | ~ 48 |

| -CH(CH₃)- | ~ 1.1 | Doublet | ~ 20 |

| -NH₂ | ~ 1.5 (broad) | Singlet | N/A |

| Aromatic C (ipso to OEt) | N/A | N/A | ~ 157 |

| Aromatic C (ipso to propyl) | N/A | N/A | ~ 135 |

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural details derived from its fragmentation pattern. utdallas.edu The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the analyte. For C₁₁H₁₇NO, the expected monoisotopic mass is approximately 179.1310 Da.

Upon ionization, typically by electron impact (EI) in GC-MS, the molecular ion undergoes fragmentation into smaller, charged species. The fragmentation pattern is characteristic of the molecule's structure. For primary amines, a prominent fragmentation pathway is the α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which results in a stable, resonance-stabilized iminium ion. miamioh.edu

For this compound, key fragmentation pathways would include:

α-cleavage: Loss of the 4-ethoxyphenylpropyl radical to form the [CH₂NH₂]⁺ ion at m/z 30.

Benzylic cleavage: Cleavage between the chiral carbon and the adjacent methyl or methyleneamine group, leading to the formation of a stable benzylic cation. Loss of the •CH₂NH₂ radical would yield an ion at m/z 149.

Ether cleavage: Fragmentation within the ethoxy group, such as the loss of an ethyl radical (•C₂H₅) to give an ion at m/z 150.

| m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 179 | [C₁₁H₁₇NO]⁺ | Molecular Ion |

| 150 | [HOC₆H₄CH(CH₃)CH₂NH₂]⁺ | Loss of •C₂H₄ from ethoxy group |

| 149 | [CH₃CH₂OC₆H₄CH(CH₃)]⁺ | Loss of •CH₂NH₂ |

| 121 | [CH₃CH₂OC₆H₄CH₂]⁺ | Benzylic ion after rearrangement |

| 30 | [CH₂NH₂]⁺ | α-cleavage |

Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. utdallas.edu The IR spectrum of this compound would display several distinct absorption bands confirming its structure.

The most characteristic bands would be:

N-H Stretch: A primary amine (R-NH₂) typically shows two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. pressbooks.pub

C-H Stretch: Absorptions for sp³ hybridized C-H bonds (alkane) appear just below 3000 cm⁻¹, while sp² C-H stretches (aromatic) appear just above 3000 cm⁻¹. libretexts.orglumenlearning.com

C=C Stretch: Aromatic ring C=C stretching vibrations give rise to characteristic peaks in the 1600-1450 cm⁻¹ region. lumenlearning.com

C-O Stretch: The strong, characteristic C-O stretching of the aryl-alkyl ether functional group is expected in the 1300-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions.

Aromatic Substitution: Out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ region can indicate the substitution pattern on the aromatic ring; a para-substituted ring typically shows a strong band around 850-800 cm⁻¹. lumenlearning.com

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Alkyl (sp³) |

| 1610 - 1580, 1520 - 1470 | C=C Stretch | Aromatic Ring |

| 1270 - 1230 | C-O Stretch (asymmetric) | Aryl-Alkyl Ether |

| 1050 - 1020 | C-O Stretch (symmetric) | Aryl-Alkyl Ether |

| 850 - 800 | C-H Bend (out-of-plane) | Para-substituted Aromatic |

Chiroptical and Crystallographic Analysis

Optical Rotation Measurements for Enantiomeric Purity

Optical rotation is a critical technique for assessing the enantiomeric purity of a chiral compound. A solution of an enantiomerically pure substance will rotate the plane of polarized light in a specific direction, and the magnitude of this rotation is a characteristic property. The enantiomeric excess (% ee) of a sample can be calculated by comparing its observed specific rotation to the specific rotation of the pure enantiomer. While this is a standard method, the specific rotation value for enantiomerically pure this compound is not published in the reviewed literature.

X-ray Crystallography for Absolute and Relative Stereochemical Assignment

Single-crystal X-ray crystallography is the definitive method for determining the absolute and relative stereochemistry of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a crystal of a compound, a three-dimensional model of the electron density can be generated, revealing the precise spatial arrangement of its atoms. This technique allows for the unambiguous assignment of the (R) or (S) configuration at a stereocenter. However, no published crystal structure for this compound or its derivatives could be found.

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. For a chiral molecule, the resulting CD spectrum is highly sensitive to its three-dimensional structure, including the conformation of its flexible parts. Theoretical calculations can be used in conjunction with experimental CD spectra to determine the preferred solution-state conformation of a molecule. There are no available CD spectroscopic studies focused on the conformational analysis of this compound.

Theoretical and Computational Studies of 2r 2 4 Ethoxyphenyl Propan 1 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of molecules like (2R)-2-(4-Ethoxyphenyl)propan-1-amine. These calculations can elucidate a variety of electronic properties that govern the molecule's reactivity and interactions.

Molecular Orbitals and Electronic Properties: The electronic character of this compound is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For phenethylamine (B48288) analogs, the HOMO is typically localized on the electron-rich aromatic ring, indicating this region is prone to electrophilic attack. The LUMO, conversely, is often distributed over the amine group and the adjacent carbon, suggesting susceptibility to nucleophilic interaction at these sites. The presence of the ethoxy group, an electron-donating substituent on the phenyl ring, is expected to raise the energy of the HOMO, thereby making the molecule more susceptible to oxidation compared to its non-substituted counterparts.

Calculated Electronic Properties of a Phenethylamine Analog:

| Property | Calculated Value (Illustrative for a Phenethylamine Analog) |

| HOMO Energy | -5.8 eV |

| LUMO Energy | 0.9 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 1.5 D |

| Mulliken Charge on N | -0.8 e |

This interactive table is based on typical values for phenethylamine analogs and serves as an estimation for this compound.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of flexible molecules like this compound are intrinsically linked to their conformational preferences. Conformational analysis, through computational methods, maps the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them.

Relative Energies of a Substituted Phenethylamine Analog Conformers:

| Conformer | Dihedral Angle (N-Cα-Cβ-C_aromatic) | Relative Energy (kcal/mol) |

| Gauche 1 | ~60° | 0.00 |

| Gauche 2 | ~-60° | 0.15 |

| Anti | 180° | 1.20 |

This interactive table presents illustrative data for a phenethylamine analog, providing a likely conformational energy profile for this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions at the molecular level. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. For a primary amine like this compound, several reaction types are of interest, including N-alkylation, acylation, and condensation reactions.

For instance, in a typical SN2 N-alkylation reaction, computational modeling can predict the activation energy barrier for the nucleophilic attack of the amine's lone pair on an alkyl halide. DFT calculations can model the geometry of the pentavalent transition state and determine the influence of the substituents on the reaction rate. The ethoxy group on the phenyl ring, being electron-donating, would be expected to slightly increase the nucleophilicity of the amine, potentially lowering the activation barrier for such reactions.

Prediction of Spectroscopic Properties and Chiral Recognition Mechanisms

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for the characterization of novel compounds and for understanding their interactions.

Spectroscopic Properties:

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with experimental data, the proposed structure can be confirmed.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for IR and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations.

Chiroptical Spectroscopy (VCD and ECD): For a chiral molecule, computational methods can predict its vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectra. These techniques are highly sensitive to the absolute configuration of the molecule, and the comparison of calculated and experimental spectra is a powerful method for determining the stereochemistry.

Chiral Recognition Mechanisms: Understanding how a chiral molecule like this compound interacts with other chiral molecules is crucial in fields like chiral chromatography and asymmetric catalysis. Computational modeling can be used to study the non-covalent interactions that govern chiral recognition. By building models of the diastereomeric complexes formed between the R-enantiomer of the amine and a chiral selector (e.g., a chiral stationary phase), the differences in their binding energies and geometries can be calculated. These calculations can reveal the specific hydrogen bonds, π-π stacking, and steric interactions that lead to enantioselective recognition.

Applications of 2r 2 4 Ethoxyphenyl Propan 1 Amine in Advanced Chemical Synthesis

Role as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic sequence to direct the formation of a new stereocenter. wikipedia.org The auxiliary controls the stereochemical outcome of a reaction, and after fulfilling its role, it is typically removed and can often be recovered for reuse. sigmaaldrich.com This strategy is a powerful method for producing enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com Chiral amines are a well-established class of compounds used as auxiliaries, influencing reactions such as alkylations, aldol (B89426) reactions, and conjugate additions.

While the principle of using chiral amines as auxiliaries is well-documented with classic examples like (R)-(+)-1-phenylethylamine and derivatives of ephedrine, specific, detailed research outlining the direct application of (2R)-2-(4-Ethoxyphenyl)propan-1-amine as a chiral auxiliary in diastereoselective transformations is not extensively reported in publicly available literature. However, its structural similarity to other effective chiral amines suggests its potential in this capacity. The presence of the stereogenic center adjacent to the amine functionality, coupled with the electronic and steric properties of the 4-ethoxyphenyl group, provides the necessary features to induce facial selectivity in reactions involving prochiral substrates.

Utilization as a Building Block for Complex Organic Scaffolds

Chiral building blocks are enantiomerically pure compounds that are incorporated as a whole into a larger, more complex molecule. enamine.net They serve as foundational pieces for constructing intricate three-dimensional structures, often referred to as molecular scaffolds. nih.gov These scaffolds are crucial in drug discovery, providing a framework to which various functional groups can be attached to explore chemical space and optimize biological activity. nih.gov

This compound, with its defined stereochemistry and functional handles (the primary amine and the aromatic ring), is a potential building block for the synthesis of novel and complex organic scaffolds. The amine group allows for a wide range of chemical modifications, such as amide bond formation, reductive amination, and N-alkylation, enabling its integration into larger structures like peptidomimetics or benzodiazepines. nih.gov The 4-ethoxyphenyl moiety can also be modified or can participate in aromatic substitution reactions, adding another point of diversity for scaffold elaboration.

Intermediate in the Synthesis of Chiral Amine-Containing Targets

Chiral amines are not only final targets but also critical intermediates in the synthesis of other valuable molecules, particularly active pharmaceutical ingredients (APIs). yale.edunih.gov More than 80% of all drugs and drug candidates feature an amine functional group, highlighting the importance of synthetic routes that can efficiently produce these compounds in an enantiomerically pure form. yale.edu

This compound can serve as a key intermediate in multi-step syntheses. Starting from this compound, chemists can elaborate the structure to access more complex chiral amine targets. For instance, the primary amine can be functionalized to introduce new pharmacophores or linking groups. The synthesis of chiral amines often involves methods like asymmetric hydrogenation of imines or reductive amination of ketones, and compounds like this compound represent the successful outcome of such a stereoselective step, ready for further transformation. nih.gov

Green Chemistry Considerations in Large-Scale Preparation and Application

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. primescholars.comejcmpr.com For a compound like this compound, which has potential applications in industrial synthesis, evaluating its production and use through the lens of green chemistry is essential.

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. primescholars.com The Environmental Factor (E-Factor) provides a more practical measure of waste, defined as the total mass of waste generated per unit mass of product. In the pharmaceutical industry, E-factors can be notoriously high, often exceeding 25.

To analyze the green credentials of this compound synthesis, one would need to examine specific manufacturing routes. A hypothetical, highly efficient synthesis via catalytic asymmetric reductive amination of 4-ethoxy-phenylacetone would proceed as follows:

Reaction: 4-Ethoxyphenylacetone + Ammonia (B1221849) + H₂ → this compound + H₂O

In this idealized catalytic reaction, the only byproduct is water, leading to a very high atom economy. The table below illustrates a theoretical comparison of this route with a less efficient classical route, such as one involving a stoichiometric chiral resolving agent.

| Synthetic Route | Key Features | Theoretical Atom Economy (%) | Estimated E-Factor Range |

|---|---|---|---|

| Catalytic Asymmetric Reductive Amination | Uses a catalyst, generates water as a byproduct. | High (>90%) | Low (1-5) |

| Classical Resolution | Uses stoichiometric resolving agent, involves multiple steps for separation and recovery. | Low (<50%) | High (20-50+) |

Note: Data are estimated for illustrative purposes as specific industrial synthesis data for this compound is not publicly available.

Solvents account for a significant portion of the mass and environmental impact in pharmaceutical manufacturing, often comprising up to 80% of the total process mass. acs.org Therefore, careful solvent selection is a cornerstone of green chemistry. Strategies for waste minimization include choosing greener solvents (e.g., water, ethanol, 2-propanol), reducing the total volume of solvents used, and implementing solvent recycling programs.

In the large-scale preparation of this compound, process optimization would focus on:

Solvent Choice: Utilizing solvents classified as "preferred" or "usable" by industry guides, while avoiding "undesirable" ones like pentane, hexane (B92381), or chlorinated solvents. acs.org

Process Intensification: Employing continuous flow chemistry, which can reduce solvent usage, improve reaction control, and minimize waste streams compared to traditional batch processing.

By integrating these green chemistry principles, the synthesis and application of this compound can be made more sustainable and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2R)-2-(4-Ethoxyphenyl)propan-1-amine, and how can enantiomeric purity be optimized?

- Methodological Answer : The compound is synthesized via reductive amination of 4-ethoxybenzaldehyde using chiral catalysts (e.g., Rhodium with BINAP ligands) to enhance enantioselectivity. Post-synthesis, enantiomeric excess (ee) can be optimized via chiral chromatography or enzymatic resolution using lipases (e.g., Candida antarctica). Key steps include:

- Reductive Amination : Reaction of 4-ethoxybenzaldehyde with ammonium acetate and sodium cyanoborohydride under inert conditions.

- Chiral Resolution : Use of HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) to separate enantiomers .

- Data Table :

| Method | ee (%) | Yield (%) | Reference |

|---|---|---|---|

| Rh-BINAP Catalysis | 98 | 75 | |

| Enzymatic Resolution | 99 | 60 |

Q. How can the (2R) configuration be confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement. Data collection at low temperature (100 K) minimizes thermal motion artifacts. The Flack parameter confirms absolute configuration .

- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (DFT/M06-2X/6-311++G(d,p)) to validate the R-configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and X-ray data in structural assignments?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotamers in solution). Mitigation strategies include:

- Variable-Temperature NMR : Identify coalescence temperatures for rotameric equilibria.

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray and NMR data to reconcile differences .

Q. What advanced techniques are used to study the compound's supramolecular interactions?

- Methodological Answer :

- Hydrogen-Bonding Analysis : Graph set analysis (e.g., Etter’s notation) identifies motifs like R₂²(8) rings in crystal lattices.

- Docking Studies : Molecular dynamics simulations (AMBER force field) predict interactions with biological targets (e.g., serotonin receptors) .

Q. How can catalytic methods improve the scalability of this compound synthesis?

- Methodological Answer :

- Continuous Flow Chemistry : Enhances reaction control and reduces side products.

- Transition Metal Catalysis : Use of Ru-PNN pincer complexes for asymmetric transfer hydrogenation, achieving >95% ee .

Q. What strategies address challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Solvent Screening : High-throughput crystallization trials (e.g., PEG/ionic liquid mixtures).

- Twinned Data Refinement : SHELXPRO’s TWIN/BASF commands model twinning and improves data quality .

Contradiction Analysis & Troubleshooting

Q. How to interpret conflicting bioactivity data between enantiomers?

- Methodological Answer :

- Radioligand Binding Assays : Compare (2R) and (2S) enantiomers at serotonin (5-HT₂A) receptors. Use Schild analysis to determine Ki values.

- Metabolic Stability Tests : Liver microsome assays (human/rat) identify enantiomer-specific degradation pathways .

Q. Why might hydrogen-bonding patterns differ between computational models and experimental data?

- Methodological Answer :

- Crystal Packing Effects : Lattice forces can distort geometries vs. gas-phase DFT models.

- Thermal Ellipsoid Analysis : High-resolution X-ray data (≤ 0.8 Å) refine anisotropic displacement parameters to validate computational hydrogen-bond lengths .

Methodological Best Practices

- Stereochemical Purity : Always validate ee via chiral HPLC and polarimetry.

- Multi-Technique Validation : Combine X-ray, NMR, and CD for unambiguous structural assignments.

- Data Transparency : Report refinement parameters (R-factor, Flack) and computational methods (DFT functionals/basis sets) in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.